molecular formula C12H13NO4 B3022758 2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid CAS No. 1005134-08-6

2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid

Cat. No.: B3022758
CAS No.: 1005134-08-6
M. Wt: 235.24 g/mol
InChI Key: KLXUFFRUHFHLGC-UHFFFAOYSA-N
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Description

2-(3A-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid is a unique compound characterized by its complex structure. It is notable for its methanoisoindole core, which is often a key element in biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3A-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid typically involves multiple steps:

  • Initial Cyclization: : Starting with appropriate precursors, cyclization reactions form the core methanoisoindole structure. This often involves high temperatures and the presence of catalysts.

  • Functional Group Modifications: : Introduction of dioxo groups through oxidation reactions using agents like potassium permanganate or chromium trioxide.

  • Methylation: : A methyl group is added to the structure via methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial-scale production may involve:

  • Continuous Flow Reactors: : These allow for better control over reaction conditions and scaling up.

  • Catalysis: : Use of industrial catalysts to speed up reaction times and increase yields.

  • Purification Processes: : Crystallization and chromatography are commonly used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions:

  • Oxidation: : Can be oxidized to introduce or modify oxygen-containing functional groups.

  • Reduction: : Reduction reactions might be used to modify the core ring structure.

  • Substitution: : Can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: : Halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

  • Oxidation: : Introduction of additional carbonyl groups.

  • Reduction: : Removal of oxygen functionalities, creating more saturated compounds.

  • Substitution: : Halogenated derivatives with varied biological activities.

Scientific Research Applications

Chemistry

  • Catalysts: : Used in catalytic processes due to its ability to stabilize transition states.

  • Reagents: : Serves as a reagent in the synthesis of more complex organic molecules.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, making it a candidate for drug development.

  • Biochemical Probes: : Used in studies to understand biochemical pathways due to its specific interactions with biological molecules.

Medicine

  • Drug Development: : Potential lead compound for pharmaceuticals targeting specific pathways.

  • Diagnostic Tools: : May be used in the development of diagnostic agents due to its interaction with biomolecules.

Industry

  • Material Science: : Used in the development of novel materials with specific properties.

Mechanism of Action

2-(3A-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid exerts its effects through:

  • Binding to Enzymes: : Inhibits enzyme activity by binding to the active site.

  • Pathway Modulation: : Modulates biochemical pathways by interacting with specific molecular targets.

  • Signal Transduction: : Interferes with signal transduction processes, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3A-Methyl-1,3-dioxo-1,3a,4,7,7a-tetrahydroisoindol-2-yl)acetic acid: : Lacks the methano bridge, resulting in different biological activity.

  • N-Methylphthalimide Acetic Acid: : Similar core structure but differing functional groups lead to distinct properties.

Uniqueness

  • Enhanced Stability: : The methano bridge provides increased structural stability.

  • Specific Biological Activity: : Unique interactions with enzymes and biological molecules compared to its analogs.

  • Diverse Applications: : Greater applicability in various fields such as pharmaceuticals and materials science due to its complex structure.

There you have it—a deep dive into 2-(3A-Methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid. Pretty interesting stuff, if I do say so myself!

Properties

IUPAC Name

2-(2-methyl-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-12-7-3-2-6(4-7)9(12)10(16)13(11(12)17)5-8(14)15/h2-3,6-7,9H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXUFFRUHFHLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CC(C1C(=O)N(C2=O)CC(=O)O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387978
Record name (3a-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005134-08-6
Record name (3a-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid
Reactant of Route 4
2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid
Reactant of Route 5
2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid
Reactant of Route 6
2-(3A-methyl-1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)acetic acid

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